Ethyl 2,5-dichloro-3-nitrobenzoate
Overview
Description
Ethyl 2,5-dichloro-3-nitrobenzoate is an organic compound with the molecular formula C9H7Cl2NO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a nitro group The carboxyl group is esterified with ethanol, forming the ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,5-dichloro-3-nitrobenzoate typically involves a multi-step process starting from readily available precursors. One common method involves the nitration of 2,5-dichlorobenzoic acid to introduce the nitro group at the 3-position. This is followed by esterification with ethanol to form the ethyl ester. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-dichloro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,5-dichloro-3-nitrobenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Ethyl 2,5-dichloro-3-aminobenzoate.
Substitution: Ethyl 2,5-diamino-3-nitrobenzoate or ethyl 2,5-dithio-3-nitrobenzoate.
Hydrolysis: 2,5-dichloro-3-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2,5-dichloro-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: It is used in the preparation of functional materials, such as liquid crystals and polymers, due to its unique structural features.
Analytical Chemistry: The compound can be used as a reference standard in chromatographic and spectroscopic analyses.
Mechanism of Action
The mechanism of action of ethyl 2,5-dichloro-3-nitrobenzoate and its derivatives depends on the specific biological or chemical context. In general, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and ester group can also influence the compound’s reactivity and interactions with molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Ethyl 2,5-dichloro-3-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:
Ethyl 3-nitrobenzoate: Lacks the chlorine substituents, resulting in different reactivity and biological properties.
Ethyl 2,4-dichloro-3-nitrobenzoate: Has a different substitution pattern, which can affect its chemical behavior and applications.
Mthis compound: The methyl ester variant, which may have different physical properties and reactivity compared to the ethyl ester.
The unique combination of chlorine and nitro substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2,5-dichloro-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)6-3-5(10)4-7(8(6)11)12(14)15/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXVBGDRUBBSBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570660 | |
Record name | Ethyl 2,5-dichloro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-51-4 | |
Record name | Ethyl 2,5-dichloro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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